BOC-DL-CHA-OH

Overview

Description

BOC-DL-CHA-OH is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

Mechanism of Action

Target of Action

BOC-DL-CHA-OH, also known as 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid or 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is primarily used as a biochemical reagent

Mode of Action

The compound is a derivative of alanine, an amino acid . It is used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (t-Boc or simply Boc) group is a carbamate, which is an ester of carbamic acid . This group is added to the amine through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate . The Boc group is then removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the cleavage of the t-butyl group .

Result of Action

As a protecting group for amines, it plays a crucial role in preventing unwanted reactions during organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the process of adding and removing the Boc group is sensitive to pH and temperature . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-DL-CHA-OH typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids can be optimized using flow microreactor systems. This method allows for efficient and scalable synthesis with better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

BOC-DL-CHA-OH undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

BOC-DL-CHA-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenylpropanoic acid

Uniqueness

BOC-DL-CHA-OH is unique due to its cyclohexyl group, which provides additional steric bulk and hydrophobicity. This makes it particularly useful in the synthesis of peptides and other molecules where such properties are desired .

Biological Activity

Introduction

BOC-DL-CHA-OH, or N-Boc-DL-cyclohexylalanine, is a derivative of cyclohexylalanine that has garnered interest in the field of medicinal chemistry due to its unique biological properties. This compound is often used in the synthesis of peptides and other bioactive molecules, and its biological activity has been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

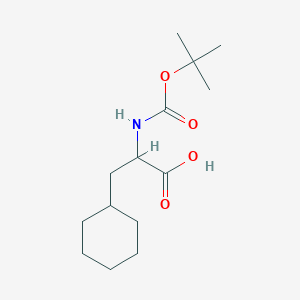

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 225.3 g/mol

- CAS Number : 84624-27-1

The presence of the BOC (tert-butyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, making it a valuable intermediate in drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of cyclic peptides, this compound was shown to enhance the bactericidal activity against Gram-negative bacteria. The compound's lipophilicity plays a crucial role in its interaction with bacterial membranes, facilitating penetration and disruption of membrane integrity .

Cytotoxicity Studies

Cytotoxicity assays conducted on human kidney proximal tubule epithelial cells (HK-2) demonstrated that while this compound has effective antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The ratio of inhibitory concentration (IC50) values indicates a need for careful dosage management when considering therapeutic applications .

The mechanism through which this compound exerts its biological effects primarily involves interactions with lipid membranes. Studies suggest that the compound disrupts bacterial cell membranes through electrostatic and hydrophobic interactions, similar to other cyclic lipopeptides like Polymyxin B . This disruption leads to increased permeability and eventual cell lysis.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives, including this compound. The results showed that modifications at specific positions significantly influenced both potency and selectivity against resistant strains of Klebsiella pneumoniae and Escherichia coli .

- Peptide Synthesis Applications : In peptide synthesis protocols, this compound has been employed as a building block in the formation of more complex structures aimed at targeting various biological pathways. Its stability under standard coupling conditions makes it ideal for solid-phase peptide synthesis .

Data Tables

The following table summarizes key findings from studies involving this compound:

Properties

IUPAC Name |

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144186-13-0 | |

| Record name | Boc-DL-Cha-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.